N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-Acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 5-amino-1,2,3-triazole-4-carboxamide scaffold. Its structure includes a 4-fluorophenyl group at the 1-position of the triazole ring and a 3-acetylphenyl substituent on the carboxamide nitrogen (Figure 1). This compound belongs to a broader class of triazole derivatives known for their modular synthesis and adaptability in drug discovery. The 5-amino-triazole core is a privileged scaffold with demonstrated activity across diverse biological targets, including antimicrobial, anticancer, and anti-inflammatory systems .
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2/c1-10(24)11-3-2-4-13(9-11)20-17(25)15-16(19)23(22-21-15)14-7-5-12(18)6-8-14/h2-9H,19H2,1H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSSAKLZENYQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of 3-acetylphenyl hydrazine, which is then reacted with 4-fluorobenzoyl chloride to form the corresponding hydrazone. This intermediate is cyclized using sodium azide to yield the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the anticancer potential of N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study: Anticancer Efficacy
A notable investigation into the compound's anticancer properties revealed significant growth inhibition in several cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.88 |
These results indicate that this triazole derivative may serve as a promising candidate for further development as an anticancer agent .
Antifungal Activity
In addition to its antitumor properties, this compound has been studied for its antifungal activity. The compound has shown effectiveness against various fungal strains, particularly those resistant to conventional treatments.
Case Study: Antifungal Efficacy
Research demonstrated that the compound exhibited antifungal activity against strains of Candida species. The minimum inhibitory concentration (MIC) values were found to be ≤ 25 µg/mL for several derivatives, outperforming standard antifungal agents like fluconazole .
Anti-inflammatory Potential
The anti-inflammatory properties of this compound have also been explored, particularly through its interaction with cyclooxygenase enzymes (COX). By inhibiting COX enzymes, the compound could potentially reduce inflammation and pain.
Summary of Applications
This compound demonstrates considerable promise across multiple therapeutic areas:
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazole ring is known to interact with metal ions and other active sites within proteins, disrupting their normal function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The activity of triazole-4-carboxamides is highly dependent on substituents at the 1-position (R₁) and the carboxamide nitrogen (R₂). Below is a comparative analysis of structurally related compounds (Table 1):
Key Observations:
- Acetylphenyl vs. Halogenated Phenyl: The 3-acetylphenyl group increases hydrophilicity compared to dichlorophenyl or trifluoromethylphenyl analogs, which may improve solubility but reduce membrane permeability .
Physicochemical Properties
- Solubility: The acetyl group in the target compound enhances water solubility compared to alkyl or halogenated analogues (e.g., logP of acetylphenyl ~2.5 vs. dichlorophenyl ~3.8) .
Biological Activity
N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
The synthesis of this compound typically involves multi-step processes. A common synthetic route starts with the formation of 3-acetylphenyl hydrazine, which is then reacted with 4-fluorobenzoyl chloride to yield a hydrazone intermediate. This intermediate undergoes cyclization with sodium azide to form the triazole ring .
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C17H14FN5O2
- Molecular Weight: 339.32 g/mol
- InChI Key: UKSSAKLZENYQIW-UHFFFAOYSA-N .
2.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from triazoles have shown promising activity against lung cancer cells (e.g., H460) with IC50 values indicating effective cytotoxicity .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | H460 | 6.06 | Induction of apoptosis and ROS generation |
| Other Triazole Derivatives | Various | Varies | Inhibition of specific cancer pathways |
2.2 Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease mechanisms. Notably, it has shown potential as an inhibitor of cholinesterase enzymes (AChE and BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | Varies |
| Butyrylcholinesterase (BuChE) | Non-competitive | Varies |
3. Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., fluorine) enhances the compound's inhibitory activity against cholinesterases.
- Functional Groups: The acetyl and amino groups contribute significantly to the compound's binding affinity to target enzymes .
4. Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Antitumor Activity
A recent study reported that derivatives of this triazole compound exhibited potent antitumor activity against lung cancer cells, inducing apoptosis through increased reactive oxygen species (ROS) production and activation of apoptotic pathways .
Case Study 2: Neuroprotective Effects
Another investigation demonstrated that compounds similar to this compound could protect neurons from oxidative stress-induced damage by inhibiting cholinesterase activity .
Q & A
Q. What are the standard synthetic routes for N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis of triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") due to its regioselectivity and efficiency. Key steps include:
- Condensation of 4-fluoroaniline with acetylated phenyl isocyanide to form an intermediate carboximidoyl chloride.
- Reaction with sodium azide under controlled temperature (60–80°C) and inert atmosphere to yield the triazole core.
- Final carboxamide formation via coupling with 3-acetylphenylamine. Purity is optimized using column chromatography and monitored via TLC (Rf ≈ 0.5 in ethyl acetate/hexane). Yield improvements (≥80%) require strict anhydrous conditions and stoichiometric precision .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., acetyl resonance at δ ~2.5 ppm, fluorophenyl protons at δ ~7.2–7.8 ppm).
- HRMS : Validates molecular weight (C₁₇H₁₅FN₆O₂; theoretical [M+H⁺] = 363.12).
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
- FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹, triazole ring vibrations at ~1450 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?
- Anticancer : MTT assay against RXF 393 (renal) or SNB-75 (CNS) cell lines, with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition via ELISA, comparing selectivity over COX-1 .
- Antimicrobial : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC ≤16 µg/mL considered active .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELXL refinement) resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction with SHELXL refines bond lengths, angles, and torsional conformations. For example:
- Triazole ring planarity (deviation <0.01 Å) and dihedral angles between fluorophenyl/acetylphenyl groups (~45–60°) indicate steric strain.
- Hydrogen bonding (N–H···O=C) stabilizes the carboxamide moiety, critical for target binding .
Q. What computational strategies predict structure-activity relationships (SAR) for optimizing bioactivity?
- Molecular docking : Simulate binding to HDAC8 (PDB: 1T69) or β-catenin (Wnt pathway), prioritizing residues like Asp-101 or Lys-435 for hydrogen bonding.
- QSAR models : Correlate substituent hydrophobicity (logP) with antiproliferative activity (e.g., ED₅₀ <10 µM requires ClogP ~2.5–3.5) .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
Q. How can contradictory data on enzyme inhibition (e.g., COX-2 vs. HDAC selectivity) be reconciled?
Contradictions arise from assay conditions (e.g., substrate concentration, pH) or off-target effects. Mitigation strategies:
- Kinetic assays : Determine Kᵢ values under standardized conditions (pH 7.4, 25°C).
- Proteome profiling : Use activity-based protein profiling (ABPP) to identify non-target interactions .
Q. What experimental designs address poor aqueous solubility (<0.1 mg/mL) during in vivo studies?
- Formulation : Nanoemulsions (e.g., PEG-PLGA nanoparticles, size ~150 nm) enhance bioavailability.
- Prodrugs : Introduce phosphate esters at the acetyl group, cleaved in vivo by phosphatases.
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) for parenteral administration .
Methodological Notes
- Synthesis Optimization : Replace traditional azide precursors with safer in situ azide generation to minimize explosion risks .
- Data Reproducibility : Validate NMR assignments using 2D experiments (HSQC, HMBC) to resolve overlapping signals .
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing (e.g., IACUC approval for xenograft models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
